![molecular formula C19H22N2O3S B5777479 N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
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Overview
Description
The chemical compound N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a subject of research in various fields due to its unique structure and potential applications. While specific studies directly on this compound are limited, research on closely related compounds provides insights into synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of arylhydrazone derivatives and pyrrolidinyl groups. For example, the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, which share a similar structure with the target compound, involves intramolecular charge transfer and double hydrogen bonding, highlighting the complexity of synthesizing such molecules (Hanna & Girges, 1990).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, provides insights into the crystal structure and intramolecular interactions. These analyses often utilize NMR, FT-IR spectroscopies, and X-ray diffraction to determine the spatial arrangement of atoms and the presence of specific functional groups (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, such as the direct cyanation of indoles and pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), reveal the potential for diverse chemical transformations. These studies illustrate the compounds' reactivity towards electrophilic cyanation, yielding products with excellent regioselectivity (Yang, Zhang, & Wang, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of these compounds in different environments. Although specific data on N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide are not available, the study of analogous compounds can provide valuable information on their physical characteristics and how they might be influenced by molecular structure.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for predicting how these compounds might behave in chemical reactions or biological systems. For example, the synthesis and analgesic activity study of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides highlight the importance of the N-phenyl group in determining the compounds' activity and reactivity (Essawi, 1999).
properties
IUPAC Name |
N-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-6-2-1-3-7-17)13-10-16-8-11-18(12-9-16)25(23,24)21-14-4-5-15-21/h1-3,6-9,11-12H,4-5,10,13-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWWACQMRWYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide |
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